molecular formula C20H17FN4O2S B2865626 7-benzyl-8-((4-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 377053-91-3

7-benzyl-8-((4-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2865626
CAS No.: 377053-91-3
M. Wt: 396.44
InChI Key: ZPMIXSGPYGPHHZ-UHFFFAOYSA-N
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Description

This purine-2,6-dione derivative features a benzyl group at position 7, a (4-fluorobenzyl)thio substituent at position 8, and a methyl group at position 2. Its structure combines aromatic and sulfur-containing moieties, which influence its electronic properties, solubility, and biological interactions. The 4-fluorobenzyl group enhances lipophilicity and may improve binding affinity to target proteins due to fluorine’s electronegativity and small atomic radius .

Properties

IUPAC Name

7-benzyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c1-24-17-16(18(26)23-19(24)27)25(11-13-5-3-2-4-6-13)20(22-17)28-12-14-7-9-15(21)10-8-14/h2-10H,11-12H2,1H3,(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMIXSGPYGPHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=C(C=C3)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-benzyl-8-((4-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a member of the purine family, which has garnered attention due to its potential biological activities. This article examines its synthesis, structural characteristics, and biological activity based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a regioselective N2-alkylation reaction. The process may utilize starting materials such as 7-benzyl-4,8,8-trimethyl-7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6-dione and reagents like methyl iodide in anhydrous solvents .

Structural Data

The compound's molecular formula is C22H23N5O2C_{22}H_{23}N_5O_2, with notable structural features including:

  • Molecular Weight : Approximately 389.46 g/mol
  • Melting Point : Ranges from 343 to 344 K
  • Solubility : Soluble in DMSO and other organic solvents .

Table 1: Structural Information

PropertyValue
Molecular FormulaC22H23N5O2
Molecular Weight389.46 g/mol
Melting Point343–344 K
SolubilityDMSO

Anticancer Properties

Recent studies have indicated that derivatives of purine compounds exhibit significant anticancer activity. For instance, compounds similar to 7-benzyl-8-((4-fluorobenzyl)thio)-3-methyl-1H-purine have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. Specifically, they target the ephrin receptor (EPH) family of proteins that are often overexpressed in cancers .

Enzyme Inhibition

The compound is also noted for its potential as an inhibitor of specific enzymes involved in nucleotide metabolism. Inhibition of these enzymes can disrupt DNA synthesis in rapidly dividing cells, making it a candidate for further development as an anticancer agent.

Case Studies

  • Study on Purine Derivatives : A study evaluated the biological activity of several purine derivatives, including those with fluorinated benzyl groups. The results demonstrated that modifications at the benzyl position significantly enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts .
  • Mechanistic Insights : Research indicated that the compound's mechanism of action involves the disruption of ATP binding sites in kinases, leading to impaired cellular proliferation and survival in cancer cells .

Table 2: Biological Activity Summary

Activity TypeObserved Effect
AnticancerInhibition of EPH receptors
Enzyme InhibitionDisruption of nucleotide metabolism
CytotoxicityEnhanced against cancer cell lines

Comparison with Similar Compounds

Structural Modifications at Position 8

Substituents at position 8 critically determine pharmacological activity. Below is a comparative analysis:

Compound Name Position 8 Substituent Key Properties/Biological Activity Reference
Target Compound (4-Fluorobenzyl)thio Potential CNS modulation, improved binding
3j (1,3,7-Trimethyl-8-(6-methylpyridin-2-yloxy)) Pyridinyloxy Loss of CNS activity, retained analgesia
3m (8-(3-Chloro-6-(trifluoromethyl)pyridin-2-yloxy)) Chloro-trifluoromethylpyridinyloxy Analgesic, no CNS effects
7-(4-Chlorobenzyl)-8-(ethylthio)-3-methyl Ethylthio + 4-chlorobenzyl Reduced electronegativity vs. F-substituent
7-(4-Fluorobenzyl)-1,3-dimethyl-8-(4-methylpiperazinyl) Piperazinyl Enhanced hydrogen bonding, kinase targeting

Key Observations :

  • Oxygen-linked substituents (e.g., pyridinyloxy in 3j/3m) abolish CNS activity but retain analgesia, suggesting position 8’s role in receptor selectivity .
  • Thioether vs. Piperazinyl : The target’s (4-fluorobenzyl)thio group offers steric bulk and sulfur-mediated hydrophobic interactions, contrasting with the hydrogen-bonding capacity of piperazinyl derivatives .
  • Halogen Effects : Fluorine’s electronegativity in the target compound may enhance binding compared to chlorine in ’s analogue .

Comparison :

  • The target compound’s synthesis may require selective thioether formation, contrasting with hydrogenation in or benzylation in .
  • Yields for benzylation (e.g., 72% in ) suggest moderate efficiency for aryl-substituted derivatives .

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